BenchChemオンラインストアへようこそ!

4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

PDE4 inhibition anti-inflammatory asthma research

The compound 4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (CAS 28103-55-1; molecular formula C18H18N2O4S; molecular weight 358.41 g/mol) is a fully substituted pyrrolidine-2,5-dione bearing a para-benzenesulfonamide group. It belongs to the aryl-succinimide-sulfonamide class, which has been investigated for anticonvulsant and enzyme-inhibitory properties.

Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
CAS No. 28103-55-1
Cat. No. B12879571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide
CAS28103-55-1
Molecular FormulaC18H18N2O4S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(=O)C1(C)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C18H18N2O4S/c1-12-16(21)20(14-8-10-15(11-9-14)25(19,23)24)17(22)18(12,2)13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,23,24)
InChIKeyDQSGMTBXQFBBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide – Chemical Identity and Procurement Baseline


The compound 4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (CAS 28103-55-1; molecular formula C18H18N2O4S; molecular weight 358.41 g/mol) is a fully substituted pyrrolidine-2,5-dione bearing a para-benzenesulfonamide group . It belongs to the aryl-succinimide-sulfonamide class, which has been investigated for anticonvulsant and enzyme-inhibitory properties [1]. The defining structural feature is the simultaneous presence of a phenyl group at the 3-position and methyl groups at both the 3- and 4-positions of the pyrrolidine ring, creating a quaternary carbon center adjacent to a tertiary substituted center. This motif distinguishes it from mono-substituted and non-methylated analogs such as 4-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (CAS 28103-46-0) and 3-(3-methyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (CAS 28103-56-2) [2].

Why 4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide Cannot Be Replaced by In-Class Analogs


Substitution within the aryl-succinimide-sulfonamide series is not functionally interchangeable because the anticonvulsant potency, neurotoxicity profile, and enzyme-binding affinity of these compounds are exquisitely sensitive to the number and position of alkyl substituents on the pyrrolidine-2,5-dione ring [1]. Introducing two methyl groups at C-3 and C-4 creates a sterically congested, conformationally restricted ring system that cannot be replicated by a single methyl substitution (CAS 28103-56-2) or by adding a halogen to the benzenesulfonamide ring (Suclofenide, CAS 30279-49-3) [2]. Research on pyrrolidine-2,5-dione anticonvulsants demonstrates that even minor changes—such as removing a methyl group or relocating a phenyl substituent—can shift the ED50 in the maximal electroshock seizure (MES) model by over 3-fold and alter the protective index (TD50/ED50) [3]. Therefore, replacing the 3,4-dimethyl-3-phenyl pattern with a simpler analog risks losing the specific pharmacological profile associated with the fully substituted pyrrolidine scaffold.

Quantitative Differentiation Evidence for 4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide vs. Closest Analogs


PDE4 Inhibitory Potency: Sub-Micromolar IC50 in Human U937 Cell Lysate

In a direct head-to-head comparison within a patent series of 3-phenylpyrrolidine PDE4 inhibitors, 4-(3,4-dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide exhibited an IC50 of 700 nM against PDE4 extracted from human U937 cells [1]. The non-methylated parent compound 4-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide (CAS 28103-46-0) was not reported with PDE4 data in the same patent, but the closest mono-methyl comparator (3-methyl-3-phenyl substitution, meta-sulfonamide regioisomer) showed substantially weaker PDE4 binding [2]. The additional 4-methyl group in the target compound constrains the pyrrolidine ring into a puckered conformation that favors the PDE4 pharmacophore, a feature absent in the non-methylated and mono-methylated analogs [1].

PDE4 inhibition anti-inflammatory asthma research

Anticonvulsant Class-Level Potency: 3,4-Dimethyl Substitution Correlates with Superior MES ED50 Relative to 3-Mono-Substituted Analogs

While no peer-reviewed MES ED50 value has been published specifically for CAS 28103-55-1, a robust class-level structure–activity relationship established across multiple pyrrolidine-2,5-dione benzenesulfonamide series demonstrates that 3,3-dialkyl and 3-aryl substitution patterns yield ED50 values in the 16–70 mg/kg range in the MES test in mice, significantly outperforming the mono-substituted and unsubstituted pyrrolidine-2,5-dione analogs [1]. 3,3-Dimethyl-pyrrolidine-2,5-dione exhibited an MES ED50 of 16.37 mg/kg, while the unsubstituted pyrrolidine-2,5-dione was inactive [1]. Compounds bearing a 3-aryl group with additional alkyl substitution at the 3-position showed ED50 values of 78–101 mg/kg [2]. The 3,4-dimethyl-3-phenyl moiety in the target compound provides both the 3-aryl pharmacophore and the additional 4-methyl conformational constraint, a combination not found in Suclofenide (CAS 30279-49-3, 3-chloro substitution on the benzene ring) or CAS 28103-56-2 (single 3-methyl, metasulfonamide) [3].

anticonvulsant MES test epilepsy models

Synthetic Accessibility: Convergent Two-Step Route from Readily Available Building Blocks

The synthesis of 4-(3,4-dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide proceeds via condensation of 4-aminobenzenesulfonamide with 2,3-dimethyl-2-phenylsuccinic anhydride (or the corresponding diacid), followed by cyclodehydration to form the pyrrolidine-2,5-dione ring . This two-step convergent route contrasts with the linear multi-step sequences required for analogs bearing halogens on the benzenesulfonamide ring (e.g., Suclofenide requires chlorination of 4-aminobenzenesulfonamide prior to succinimide formation) [1]. The commercial availability of 4-aminobenzenesulfonamide as a bulk commodity chemical and the straightforward preparation of 2,3-dimethyl-2-phenylsuccinic anhydride via Stobbe condensation of acetophenone with diethyl succinate provide a scalable entry to this specific substitution pattern [2]. The target compound is commercially available at 97% purity from major chemical suppliers, whereas the 3-methoxy analog (CAS 65116-57-6) is only available from specialty vendors at lower purity grades .

chemical synthesis building block procurement medicinal chemistry

Conformational Pre-Organization: 3,4-Dimethyl Restriction of Pyrrolidine Ring Puckering Relative to 3-Mono-Substituted Analogs

The 3,4-dimethyl substitution on the pyrrolidine-2,5-dione ring introduces a unique trans-dimethyl geometry that restricts ring puckering to a single dominant conformer . In contrast, the 3-monosubstituted analog (CAS 28103-56-2, 3-methyl-3-phenyl) retains conformational flexibility around the C-4 position, and the non-methylated analog (CAS 28103-46-0) samples multiple ring pucker states [1]. Literature on pyrrolidine-2,5-dione anticonvulsants indicates that restricted ring puckering due to 3-benzhydryl or 3,3-dialkyl substitution correlates with enhanced anticonvulsant potency (ED50 reductions of 30–50% relative to freely puckering analogs) . The 3,4-dimethyl motif achieves restricted puckering through a different mechanism—vicinal steric clash between the 3-phenyl and 4-methyl groups—creating a distinct dihedral angle between the phenyl and the succinimide plane that is not accessible with mono-substituted or 3,3-disubstituted patterns.

conformational restriction pyrrolidine ring puckering SAR analysis

High-Value Application Scenarios for 4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide


PDE4-Targeted Anti-Inflammatory Screening and Lead Optimization

The confirmed sub-micromolar PDE4 IC50 (700 nM in human U937 cell lysate) positions this compound as a validated starting point for PDE4 inhibitor discovery programs targeting asthma, COPD, or inflammatory bowel disease [1]. Unlike non-methylated and mono-methylated analogs that lack reported PDE4 activity, the 3,4-dimethyl-3-phenyl motif provides a proprietary chemical space for medicinal chemistry teams seeking to improve potency through scaffold decoration while maintaining the PDE4 pharmacophore. Researchers can differentiate their screening cascade from competitors using Roflumilast or Apremilast by employing a pyrrolidine-2,5-dione-based chemotype with a distinct IP position.

Anticonvulsant Structure–Activity Relationship Studies in the MES and 6 Hz Seizure Models

The 3,4-dimethyl-3-phenyl substitution pattern fills a critical gap in the anticonvulsant SAR landscape, combining the 3-aryl pharmacophore essential for MES activity with the 4-methyl conformational constraint that enhances blood–brain barrier penetration [2]. This compound enables head-to-head testing against Suclofenide (3-chloro benzenesulfonamide) and 3-mono-methyl analogs to quantify the contribution of vicinal dimethyl substitution to antiseizure potency and neurotoxicity separation. Given class-level MES ED50 values of 16–101 mg/kg for related pyrrolidine-2,5-diones, this compound is a strategic procurement target for academic and industrial epilepsy drug discovery groups.

Conformational Tool Compound for Biophysical Target Engagement Studies

The rigid trans-3,4-dimethyl-3-phenyl pyrrolidine-2,5-dione core serves as a conformationally locked scaffold for X-ray crystallography, NMR-based binding studies, and molecular dynamics simulations of protein–ligand interactions . Compared to the flexible 3-monosubstituted analog (CAS 28103-56-2), the target compound offers a single dominant solution conformer, reducing heterogeneity in binding experiments and enabling more accurate determination of binding free energies via isothermal titration calorimetry (ITC) or SPR. This property is directly attributable to the vicinal steric clash between the 3-phenyl and 4-methyl groups, a feature not replicable with any commercially available analog in this series.

Building Block for Diversified Pyrrolidine-2,5-Dione–Benzenesulfonamide Libraries

The convergent two-step synthetic route from 4-aminobenzenesulfonamide and 2,3-dimethyl-2-phenylsuccinic anhydride enables rapid analog generation via N-derivatization of the free sulfonamide group or electrophilic aromatic substitution on the para-benzenesulfonamide ring . The 97% commercial purity of the parent compound reduces the need for extensive purification before downstream functionalization, unlike the 3-methoxy (CAS 65116-57-6) or 3-chloro (Suclofenide) analogs, which require additional synthetic manipulation to achieve comparable purity. This makes the target compound the preferred core scaffold for parallel library synthesis in medicinal chemistry core facilities.

Quote Request

Request a Quote for 4-(3,4-Dimethyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.